

Technical Monograph: 4-Hydroxycarbazeran-d4 in Bioanalytical Applications

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Compound of Interest

Compound Name: 4-Hydroxycarbazeran-d4

Cat. No.: B1157280

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Executive Summary

4-Hydroxycarbazeran-d4 is the stable isotope-labeled analogue of 4-hydroxycarbazeran, the primary oxidative metabolite of the cardiotoxic agent Carbazeran. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, particularly for establishing metabolic phenotypic assays involving Aldehyde Oxidase (AOX1).

Unlike cytochrome P450 (CYP) metabolites, the formation of 4-hydroxycarbazeran is exclusively mediated by cytosolic AOX1, making this compound a "gold standard" probe for assessing non-CYP clearance pathways in early drug discovery.

Physicochemical Identity & Specifications

The following data consolidates the chemical identity of the labeled standard and its unlabeled parent metabolite.

Property	Unlabeled Metabolite	Deuterated Standard (IS)
Compound Name	4-Hydroxycarbazeran	4-Hydroxycarbazeran-d4
CAS Number	96724-43-5	Not Officially Assigned (Ref: TRC-H884127)
Molecular Formula	C ₁₈ H ₂₄ N ₄ O ₅	C ₁₈ H ₂₀ D ₄ N ₄ O ₅
Molecular Weight	376.41 g/mol	380.43 g/mol
Chemical Name	[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate	d4-labeled analogue of the left
Solubility	DMSO (>10 mg/mL), Methanol	DMSO, Methanol
Storage	-20°C (Hygroscopic)	-20°C (Protect from light/moisture)

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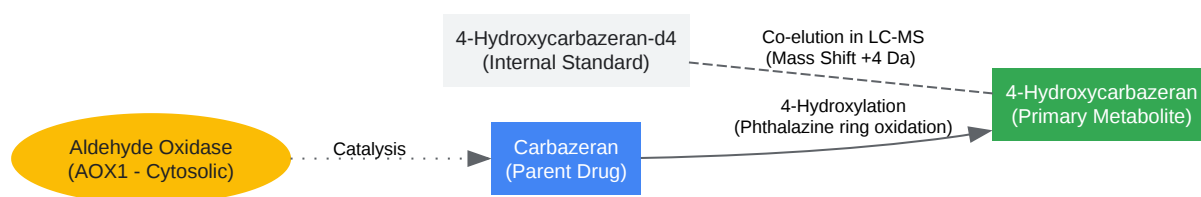
Technical Note on CAS: While the unlabeled metabolite (CAS 96724-43-5) is registered, the d4-labeled variant is a specialized research reagent and typically lacks a unique CAS. It is identified by supplier catalog codes (e.g., Toronto Research Chemicals TRC-H884127).

Metabolic Context: The AOX1 Pathway

Understanding the formation of 4-hydroxycarbazeran is essential for designing the bioanalytical assay. Carbazeran undergoes rapid 4-hydroxylation on the phthalazine ring. This reaction is unique because it is catalyzed by Aldehyde Oxidase (AOX1), a cytosolic molybdo-flavoenzyme, rather than microsomal CYPs.

Mechanism of Action

The reaction involves a nucleophilic attack by the molybdenum cofactor oxygen on the electron-deficient carbon at position 4 of the phthalazine ring, followed by hydride transfer.



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Figure 1: Metabolic pathway of Carbazeran mediated by Aldehyde Oxidase (AOX1), highlighting the relationship between the analyte and the d4-labeled internal standard.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of **4-Hydroxycarbazeran-d4** is to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of 4-Hydroxycarbazeran in biological matrices (plasma, cytosol, hepatocytes).

Experimental Design Strategy

- **Mass Shift (+4 Da):** The d4 label provides sufficient mass separation to avoid "cross-talk" from the M+0 isotope of the analyte, while maintaining near-identical chromatographic retention.
- **Label Position:** Typically located on the piperidine ring or the ethyl side chain to ensure metabolic stability. The label must not be on the phthalazine ring where oxidation occurs.

Sample Preparation Protocol (Protein Precipitation)

This protocol is optimized for human liver cytosol (HLC) or plasma samples.

- **Stock Preparation:**
 - Dissolve **4-Hydroxycarbazeran-d4** in DMSO to 1 mg/mL (Stock A).
 - Dilute Stock A in 50:50 Methanol:Water to working concentration (e.g., 100 ng/mL).
- **Extraction:**

- Aliquot 50 μL of biological sample (plasma/cytosol incubation).
- Add 200 μL of Internal Standard Solution (in cold Acetonitrile). Note: The high organic content precipitates proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Reconstitution:
 - Transfer 100 μL of supernatant to a clean plate.
 - Dilute with 100 μL of Water (Milli-Q) to match initial mobile phase conditions.

LC-MS/MS Conditions

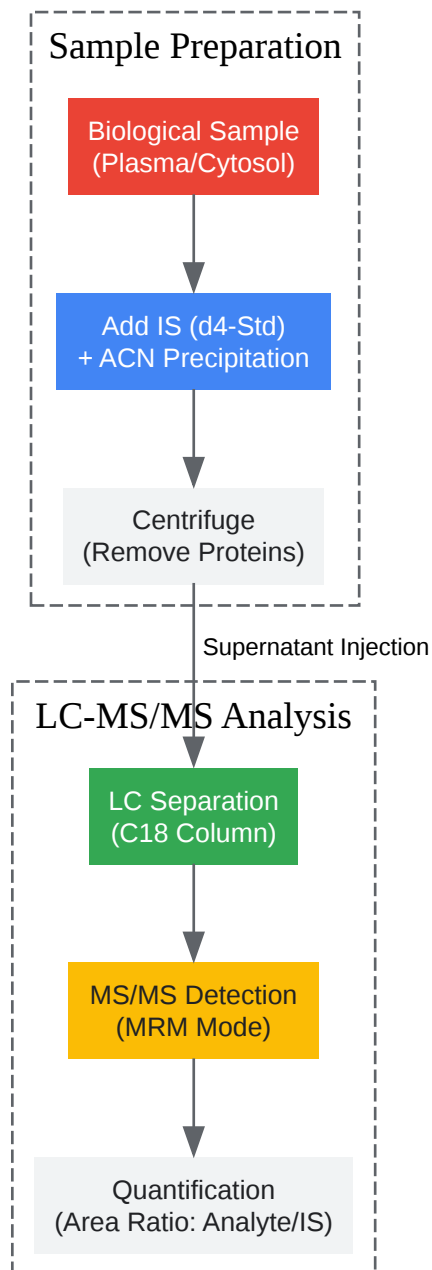
- Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes.
- Ionization: ESI Positive Mode.

MRM Transitions (Recommended):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
4-Hydroxycarbazeran	377.2 [M+H] ⁺	206.1	30	25

| 4-Hydroxycarbazeran-d4 | 381.2 [M+H]⁺ | 210.1 | 30 | 25 |

Note: Product ions correspond to the fragmentation of the phthalazine core. Researchers must tune their specific instrument (Triple Quadrupole) for optimal sensitivity.



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Figure 2: Standardized bioanalytical workflow for the quantification of 4-Hydroxycarbazeran using the d4-labeled internal standard.

Scientific Integrity & Validation

To ensure Trustworthiness in your data, the following validation criteria must be met when using this standard:

- **Isotopic Purity Check:** Inject a neat solution of **4-Hydroxycarbazeran-d4**. Ensure the signal at the unlabeled mass channel (m/z 377.2) is <0.5% of the labeled response. This prevents the IS from contributing to the analyte signal.
- **Cross-Signal Interference:** Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification). Ensure it does not contribute to the IS channel (m/z 381.2).
- **Retention Time Matching:** The d4-labeled standard should elute at the same retention time (or slightly earlier due to the deuterium isotope effect) as the analyte, ensuring they experience the same matrix suppression.

References

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